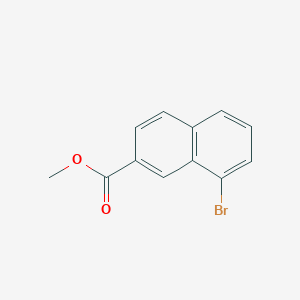

8-Bromo-2-naphthoic acid, methyl ester

Description

Contextualization of Bromo-Substituted Naphthalene (B1677914) Derivatives in Contemporary Organic Chemistry

Bromo-substituted naphthalene derivatives are pivotal intermediates in modern organic chemistry. The presence of a bromine atom on the naphthalene ring system introduces a reactive handle that allows for a wide range of chemical transformations. This halogen atom can readily participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is instrumental in the synthesis of complex molecular architectures from simpler precursors.

The position of the bromine substituent on the naphthalene core significantly influences the molecule's reactivity and the regioselectivity of subsequent reactions. The electronic and steric environment around the carbon-bromine bond dictates its susceptibility to nucleophilic or electrophilic attack, as well as its behavior in metal-catalyzed processes. Researchers continually explore the synthesis and application of various bromo-naphthalene isomers to access novel compounds with desired properties.

Significance of Methyl Ester Functional Groups in Naphthalene-Based Chemical Entities

The methyl ester functional group (-COOCH₃) is another key feature of 8-Bromo-2-naphthoic acid, methyl ester. Ester groups are generally less reactive than their corresponding carboxylic acids, which makes them excellent protecting groups during multi-step syntheses. The methyl ester can be selectively hydrolyzed under basic or acidic conditions to reveal the carboxylic acid, which can then undergo further transformations, such as conversion to amides, acid chlorides, or other esters.

Moreover, the ester functionality can influence the physical properties of the molecule, such as its solubility and crystallinity. The presence of the methyl ester in this compound, for instance, impacts its melting and boiling points. This functional group is a common motif in a vast number of biologically active compounds and functional materials, highlighting its importance in the design and synthesis of new chemical entities.

Overview of Research Trajectories for Aryl Halide and Ester Moieties in Naphthalene Scaffolds

Current research involving naphthalene scaffolds bearing both aryl halide and ester functionalities is multifaceted. A primary focus is the development of novel and efficient synthetic methodologies to introduce these groups onto the naphthalene ring with high regioselectivity. This includes the exploration of new catalysts and reaction conditions for bromination and esterification reactions.

Another significant research avenue is the utilization of these bifunctional naphthalene derivatives as building blocks in the synthesis of complex target molecules. The orthogonal reactivity of the bromo and ester groups allows for sequential and controlled modifications of the naphthalene core. For example, the bromo group can be used for a cross-coupling reaction to build a more complex carbon skeleton, followed by the hydrolysis of the ester to the carboxylic acid for further functionalization. This strategic approach is crucial in the total synthesis of natural products and the development of new drug candidates. The study of compounds like this compound contributes to this growing body of knowledge, providing insights into the reactivity and potential applications of this unique substitution pattern on the naphthalene framework.

Physicochemical Properties of this compound

The fundamental physical and chemical properties of a compound are crucial for its application in synthesis and materials science. Below is a table summarizing the known properties of this compound.

| Property | Value | Reference |

| CAS Number | 38058-95-6 | ambeed.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₉BrO₂ | ambeed.com |

| Molecular Weight | 265.10 g/mol | ambeed.com |

| Melting Point | 33 °C | sigmaaldrich.com |

| Boiling Point | 357.0 ± 15.0 °C at 760 mmHg | sigmaaldrich.com |

This interactive table provides a concise summary of the key physicochemical data for this compound.

Synthesis of 8-Bromo-2-naphthoic acid and its Methyl Ester

The synthesis of this compound typically involves a two-step process: the synthesis of the precursor carboxylic acid, followed by its esterification.

A known method for the preparation of 8-Bromo-2-naphthoic acid involves the diazotization of 8-amino-2-naphthoic acid, followed by a Sandmeyer-type reaction with a bromide source. Specifically, a solution of 8-amino-2-naphthoic acid in acetic acid is treated with a solution of sodium nitrite (B80452) in sulfuric and acetic acids at a low temperature to form the diazonium salt. This intermediate is then added to a heated solution of copper(I) bromide in concentrated hydrobromic acid to yield the desired 8-Bromo-2-naphthoic acid as a solid product. prepchem.com

The subsequent esterification to form This compound can be achieved through standard methods, such as Fischer esterification. This typically involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, like sulfuric acid.

Research and Applications

While specific research applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as an intermediate in various fields. For instance, it has been mentioned as a potential intermediate in the synthesis of dyes. The combination of the reactive bromine atom and the versatile methyl ester group on the naphthalene framework makes it a valuable building block for creating more complex molecules with potential applications in materials science and medicinal chemistry.

Properties

CAS No. |

168901-54-0 |

|---|---|

Molecular Formula |

C12H9BrO2 |

Molecular Weight |

265.1 g/mol |

IUPAC Name |

methyl 8-bromonaphthalene-2-carboxylate |

InChI |

InChI=1S/C12H9BrO2/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h2-7H,1H3 |

InChI Key |

QJIIYARFYFKVQJ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=CC=C2Br)C=C1 |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=C2Br)C=C1 |

Synonyms |

Methyl 8-broMo-2-naphthoate |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 2 Naphthoic Acid, Methyl Ester

Esterification Approaches for the Preparation of Methyl Esters from Naphthoic Acids

Fischer Esterification and Related Acid-Catalyzed Methods

Fischer-Speier esterification is a cornerstone of organic synthesis for producing esters from carboxylic acids and alcohols. organic-chemistry.orglibretexts.org The reaction involves heating the carboxylic acid (in this case, a naphthoic acid) with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comkhanacademy.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). libretexts.orgmasterorganicchemistry.com The subsequent formation of a tetrahedral intermediate is followed by a proton transfer and the elimination of a water molecule to yield the ester. masterorganicchemistry.com

The reaction is an equilibrium process. To achieve high yields of the desired methyl ester, the equilibrium must be shifted towards the product side. organic-chemistry.org This is commonly accomplished by two main strategies:

Using a large excess of the alcohol: Employing methanol as the solvent in addition to its role as a reagent ensures its high concentration, driving the reaction forward according to Le Châtelier's principle. libretexts.org

Removal of water: The water formed as a byproduct can be removed from the reaction mixture. This is often done using a Dean-Stark apparatus where water is removed as an azeotrope with a solvent like toluene, or by using a dehydrating agent. masterorganicchemistry.comresearchgate.net

A typical procedure for a related compound, methyl 6-bromo-2-naphthoate, involves refluxing 6-bromo-2-naphthalenecarboxylic acid in anhydrous methanol with a catalytic amount of concentrated sulfuric acid until the starting material is consumed. orgsyn.org This method is broadly applicable to other naphthoic acid isomers.

Alternative Esterification Protocols Employing Activating Agents

While Fischer esterification is robust, its requirement for strong acids and high temperatures can be incompatible with sensitive or complex substrates. Alternative methods that operate under milder conditions often rely on the use of coupling or activating agents. rug.nl

One of the most prominent methods is the Steglich esterification , which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in combination with a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov In this process, the carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl-transfer catalyst, further accelerating the reaction. organic-chemistry.org

The key advantages of the Steglich method include:

Mild reaction conditions: The reaction is typically performed at room temperature.

High yields: It is effective even for sterically hindered alcohols and acids. organic-chemistry.org

Suppression of side products: The use of DMAP helps to minimize the formation of N-acylurea, a common side product in DCC couplings. organic-chemistry.org

The main drawback is the formation of dicyclohexylurea (DCU) as a byproduct, which is a solid and can often be removed by filtration. However, residual amounts can sometimes complicate purification. researchgate.net Using water-soluble carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) can circumvent this issue, as the resulting urea (B33335) byproduct is water-soluble and easily removed during aqueous workup. nih.gov

Other activating agents include acyl chlorides and anhydrides, which can be prepared from the carboxylic acid and subsequently reacted with methanol. For instance, treating the naphthoic acid with thionyl chloride (SOCl₂) would yield the naphthoyl chloride, which reacts readily with methanol to form the ester. nih.gov

Table 1: Comparison of Esterification Methodologies

| Feature | Fischer Esterification | Steglich Esterification (DCC/DMAP) |

| Reagents | Carboxylic Acid, Excess Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Carboxylic Acid, Alcohol, DCC, Catalytic DMAP |

| Conditions | High Temperature (Reflux) | Mild (Often Room Temperature) |

| Mechanism | Acid-catalyzed nucleophilic acyl substitution | Formation of O-acylisourea intermediate |

| Advantages | Inexpensive reagents, suitable for large scale. masterorganicchemistry.com | High yields, mild conditions, suitable for sensitive substrates. organic-chemistry.orgnih.gov |

| Disadvantages | Harsh conditions, not suitable for acid-sensitive molecules. rug.nl | Formation of urea byproduct, higher reagent cost. researchgate.net |

Regioselective Bromination Strategies on Naphthalene (B1677914) Systems to Form 8-Bromo-Substituted Precursors

Achieving the correct regiochemistry of bromination on the naphthalene scaffold is the most critical challenge in synthesizing the target compound. The electronic properties and steric hindrance of the naphthalene ring and its substituents dictate the position of electrophilic attack.

Direct Bromination of Naphthoic Acid Derivatives at Position 8

Direct electrophilic bromination of 2-naphthoic acid or its methyl ester to selectively produce the 8-bromo isomer is synthetically challenging. The directing effect of substituents on the naphthalene ring is complex. A deactivating group with a -I (negative inductive) effect at the C-2 position, such as a carboxylic acid or ester, tends to direct incoming electrophiles to other positions, primarily the 1-position, and to a lesser extent, the 5- and 8-positions. researchgate.netorganicchemistrytutor.com

However, the C-8 position (the peri-position relative to C-1) is sterically hindered, which generally disfavors direct attack at this site. Electrophilic substitution on naphthalene itself is kinetically favored at the C-1 (alpha) position over the C-2 (beta) position because the carbocation intermediate for alpha-attack is better stabilized by resonance, preserving one intact benzene (B151609) ring. libretexts.org When a deactivating group is present at C-2, it further complicates the electronic landscape, but direct, high-yield bromination at C-8 is not a commonly reported or expected outcome. Polybromination is also a frequent side reaction in the bromination of naphthalenes. cardiff.ac.uk

Bromination of Naphthalene-Based Carboxylic Acid Precursors

A more viable and controllable strategy involves a multi-step sequence starting from a precursor where the bromine is already in the desired C-8 position. This approach circumvents the regioselectivity problems of direct bromination on the 2-substituted naphthalene system.

A plausible synthetic route would begin with a precursor like 8-bromo-2-naphthol . This compound is commercially available and provides the necessary C-8 bromine substitution pattern. sigmaaldrich.comsigmaaldrich.com The synthesis of related bromo-naphthols is well-documented. For example, 6-bromo-2-naphthol (B32079) can be prepared by the reduction of 1,6-dibromo-2-naphthol. orgsyn.orgprepchem.com A similar strategy could be envisioned for the 8-bromo isomer.

Once 8-bromo-2-naphthol is obtained, the synthetic sequence to introduce the C-2 carboxylic acid functionality could proceed as follows:

Formation of a Triflone: The hydroxyl group of 8-bromo-2-naphthol can be converted into a trifluoromethanesulfonate (B1224126) (triflate) group by reacting it with triflic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine. The triflate is an excellent leaving group for subsequent cross-coupling reactions.

Palladium-Catalyzed Carbonylation: The 8-bromo-2-naphthyl triflate can then undergo a palladium-catalyzed carbonylation reaction. In this step, the triflate group is replaced with a methoxycarbonyl group (-COOCH₃) by treating the compound with carbon monoxide (CO), methanol, a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine (B1218219) ligand (e.g., dppf). This step directly installs the methyl ester at the C-2 position, yielding the final target molecule, 8-bromo-2-naphthoic acid, methyl ester .

Alternatively, one could start with 2-naphthol, protect the hydroxyl group, perform a regioselective bromination at C-8 if a suitable protocol exists, and then convert the protected hydroxyl to the carboxylic acid. However, starting with a pre-brominated scaffold like 8-bromo-2-naphthol offers a more direct and reliable path for controlling the regiochemistry.

Table 2: Illustrative Conditions for Reactions on Naphthalene Systems

| Reaction | Substrate | Reagents | Major Product(s) | Reference |

| Bromination | 2-Naphthol | Br₂ in Acetic Acid | 1,6-Dibromo-2-naphthol | orgsyn.org |

| Debromination | 1,6-Dibromo-2-naphthol | Sn, HCl, Ethanol | 6-Bromo-2-naphthol | prepchem.com |

| Bromination | β-Naphthol | Triphenylphosphine, Br₂ | 2-Bromonaphthalene | orgsyn.org |

| Polybromination | Naphthalene | Br₂ (4 equiv.), KSF Clay | 1,2,4,6-Tetrabromonaphthalene | cardiff.ac.uk |

Multi-Step Synthetic Sequences Incorporating the this compound Scaffold

While specific multi-step syntheses employing this compound are not widely documented in readily available literature, the utility of its isomers, such as methyl 6-bromo-2-naphthoate, highlights the importance of this class of compounds as versatile synthetic scaffolds. These building blocks are particularly valuable in medicinal chemistry and materials science, where the bromo- and ester- functionalities serve as handles for further molecular elaboration.

A prominent example is the use of methyl 6-bromo-2-naphthoate in the synthesis of the third-generation retinoid drug, Adapalene . Adapalene is used for the treatment of acne and has the chemical name 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid.

The synthesis demonstrates the power of the bromo-naphthoate scaffold in a key Suzuki coupling reaction :

The methyl 6-bromo-2-naphthoate serves as the electrophilic partner in the coupling.

An organoboron reagent, specifically an adamantyl-substituted phenylboronic acid, is prepared separately.

These two fragments are coupled using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form the C-C bond between the naphthalene ring and the phenyl ring.

Following the successful coupling, the methyl ester is saponified (hydrolyzed) using a base like NaOH to yield the final carboxylic acid product, Adapalene.

This synthetic sequence underscores the strategic importance of the bromo-naphthoate ester. The bromine atom provides a reactive site for regioselective C-C bond formation via cross-coupling, while the methyl ester group serves as a stable, protected form of the carboxylic acid that can be easily deprotected in the final step.

By analogy, this compound represents a structurally distinct but functionally equivalent building block. It offers a different vector for substitution on the naphthalene core, allowing chemists to access novel chemical space. Its use in similar Suzuki, Heck, or other palladium-catalyzed cross-coupling reactions would enable the synthesis of a wide array of complex molecules with potential applications as pharmaceuticals, organic electronics, or specialized polymers.

Conversion of Hydroxy- or Amino-Naphthalene Derivatives to 8-Bromo-2-Naphthoic Acid

The conversion of hydroxy- or amino-naphthalene derivatives into 8-bromo-2-naphthoic acid is a multi-step process. For instance, 6-hydroxy-2-naphthoic acid can be converted to 6-amino-2-naphthoic acid. This reaction is typically carried out using ammonia (B1221849) in the presence of a sulfite (B76179) or bisulfite. google.com The reaction is often performed in an aqueous solvent under pressure and at elevated temperatures, ranging from 110 to 150°C. google.com

Following the formation of the amino-naphthalene derivative, the next crucial step is the introduction of the bromine atom at the desired position, which can be achieved through a Sandmeyer-type reaction, as detailed in the subsequent section. The final step would involve the esterification of the carboxylic acid to yield the methyl ester.

A similar pathway can be envisioned starting from a hydroxy-naphthalene derivative. For example, 2-hydroxynaphthalene-3-carboxylic acid can be produced by reacting the sodium salt of β-naphthol with carbon dioxide in a mixture containing an alkylbenzene solvent. google.com This carboxylation reaction is typically conducted at high temperatures (230-300°C) and pressures. google.com Subsequent steps would be required to introduce the bromine at the 8-position and convert the hydroxyl group to a different functionality if necessary, followed by esterification.

Sandmeyer-Type Reactions for Introducing Bromine at Position 8

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the synthesis of aryl halides from aryl diazonium salts. wikipedia.orgnumberanalytics.comlscollege.ac.in This reaction is particularly useful for introducing a bromine atom at a specific position on the naphthalene ring system that might be difficult to achieve through direct electrophilic bromination.

The process begins with the diazotization of an aromatic amine, such as an aminonaphthoic acid derivative. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong acid like hydrobromic acid at low temperatures (0-5°C). google.com This generates a diazonium salt intermediate.

The subsequent step involves the displacement of the diazonium group with a bromide ion, catalyzed by a copper(I) salt, typically copper(I) bromide. google.comwikipedia.org The reaction mechanism is believed to involve a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. wikipedia.orglscollege.ac.in The aryl radical then reacts with a bromide ion, often coordinated to a copper(II) species, to form the aryl bromide and regenerate the copper(I) catalyst. wikipedia.org

For instance, 6-amino-2-naphthoic acid can be converted to 6-bromo-2-naphthoic acid via a Sandmeyer reaction. google.com The diazotized 6-amino-2-naphthoic acid is reacted with copper(I) bromide in the presence of hydrobromic acid. google.com The reaction temperature for this step is typically elevated, ranging from room temperature to 70°C. google.com

| Reactant | Reagents | Product | Yield | Reference |

| 6-amino-2-naphthoic acid | 1. NaNO₂, HBr (aq) 2. CuBr, HBr (aq) | 6-bromo-2-naphthoic acid | High | google.com |

| Aryl diazonium tetrafluoroborate | Cu(I)/Cu(II) mixture, phenanthroline, dibenzo-18-crown-6 | Aryl bromide | - | wikipedia.orglscollege.ac.in |

Oxidative Transformations of Alkyl-Substituted Naphthalenes to Carboxylic Acids

The oxidation of alkyl side-chains on an aromatic ring is a common method for the synthesis of carboxylic acids. libretexts.org In the context of synthesizing 8-bromo-2-naphthoic acid, a suitable starting material would be an 8-bromo-2-alkylnaphthalene.

Various oxidizing agents can be employed for this transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid (generated from CrO₃ and H₂SO₄, also known as Jones reagent) are effective in converting primary and secondary alkyl groups attached to an aromatic ring into a carboxylic acid group. libretexts.org

Another approach involves liquid-phase oxidation using air or oxygen as the oxidant, often in the presence of a catalyst. For example, 2-methylnaphthalene (B46627) can be oxidized to 2-naphthoic acid using a catalyst system composed of a transition metal carboxylate and a co-catalyst like zirconium acetate (B1210297) or cerous acetate. google.com The reaction is typically carried out in a liquid phase. google.com The use of N₂O₄ gas as an oxidizing agent at elevated temperatures in an inert solvent like trichlorobenzene has also been reported for the oxidation of alkylnaphthalenes to naphthalenecarboxylic acids. google.com

The choice of oxidizing agent and reaction conditions is crucial to ensure the selective oxidation of the alkyl group without affecting other substituents on the naphthalene ring, such as the bromine atom.

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

| Primary/Secondary Alkylarene | Potassium Permanganate (KMnO₄) or Jones Reagent | Aryl Carboxylic Acid | libretexts.org |

| 2-Methylnaphthalene | Liquid-phase oxidation with a transition metal carboxylate and co-catalyst | 2-Naphthoic Acid | google.com |

| Alkylnaphthalenes | N₂O₄ gas | Naphthalenecarboxylic Acids | google.com |

Catalytic Approaches in the Synthesis of this compound and Analogues

Catalytic methods play a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the synthesis of this compound and its analogues, catalytic approaches are employed for both the introduction of the bromine atom and the formation of the carboxylic acid group.

Transition Metal-Catalyzed Formation of Aryl Halides

Transition metal-catalyzed reactions provide powerful alternatives to traditional methods for the formation of carbon-halogen bonds. While the Sandmeyer reaction, which often uses stoichiometric copper salts, is a classic method, modern cross-coupling reactions have expanded the toolkit for aryl halide synthesis.

Ruthenium-catalyzed C-H functionalization has emerged as a versatile strategy for the synthesis of multifunctional naphthalenes. rsc.org These methods can potentially be adapted for the direct bromination of a naphthalene derivative at a specific position, although the regioselectivity would be a key challenge to overcome.

Palladium-catalyzed reactions are also widely used in the synthesis of aryl halides. While often employed for the formation of carbon-carbon and carbon-heteroatom bonds using pre-existing aryl halides, palladium catalysis can also be involved in halogenation reactions. For example, palladium-carbon can be used in conjunction with a bromine source for the bromination of aromatic compounds. chemicalbook.com

Furthermore, the bromination of naphthalene can be influenced by the presence of a catalyst. For example, the bromination of a platinum(II) metallacycle of naphthalene with Br₂ leads to the formation of a bromonaphthalene derivative. researchgate.net While not a direct catalytic bromination of naphthalene itself, it demonstrates the influence of metals in directing the regioselectivity of bromination.

Liquid-Phase Air Oxidation Methods for Carboxylic Acid Formation

The oxidation of alkyl-substituted naphthalenes to their corresponding carboxylic acids is a key transformation in the synthesis of compounds like 8-bromo-2-naphthoic acid. Liquid-phase air oxidation offers a more environmentally friendly and economically viable alternative to the use of stoichiometric heavy metal oxidants. youtube.com

These oxidations are typically catalyzed by transition metal salts, often in combination with a bromide source. google.com The catalyst system facilitates the reaction of the alkyl group with molecular oxygen from the air. Cobalt and manganese salts are commonly used catalysts for such transformations. The reaction mechanism is believed to proceed through a radical chain process. youtube.com

A patented method describes the liquid-phase oxidation of 2-methylnaphthalene to 2-naphthoic acid using a catalyst system comprising a transition metal carboxylate and a co-catalyst such as zirconium acetate or cerous acetate. google.com This process is carried out in the liquid phase and utilizes air as the oxidant. google.com Another patented process details the oxidation of alkylnaphthalenes using N₂O₄ gas in an inert solvent at elevated temperatures. google.com

These catalytic air oxidation methods provide an efficient means to generate the carboxylic acid functionality required for the synthesis of 8-bromo-2-naphthoic acid and its analogues.

| Alkylnaphthalene | Catalyst System | Oxidant | Product | Reference |

| 2-Methylnaphthalene | Transition Metal Carboxylate, Zirconium Acetate/Cerous Acetate | Air | 2-Naphthoic Acid | google.com |

| Alkylnaphthalenes | - | N₂O₄ gas | Naphthalenecarboxylic Acids | google.com |

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 8 Bromo 2 Naphthoic Acid, Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Detailed Proton NMR (¹H NMR) Chemical Shift Analysis for Structural Assignment

The ¹H NMR spectrum of 8-Bromo-2-naphthoic acid, methyl ester is anticipated to display a series of signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the protons of the methyl ester group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromine atom and the methyl ester group, as well as by anisotropic effects arising from the aromatic rings.

To predict the ¹H NMR spectrum, we can analyze the data for a closely related isomer, 8-bromo-1-naphthoic acid chemicalbook.comnih.gov. For 8-bromo-1-naphthoic acid, the reported ¹H NMR (500 MHz, DMSO-d₆) chemical shifts are: δ 7.49 (t, J = 7.8 Hz, 1H), 7.61 (t, J = 7.3 Hz, 1H), 7.68 (d, J = 7.0 Hz, 1H), 7.96 (d, J = 7.3 Hz, 1H), 8.07 (d, J=8.0 Hz, 1H), and 8.11 (d, J=8.0 Hz, 1H) chemicalbook.com.

For this compound, we would expect six distinct signals in the aromatic region and one singlet for the methyl ester protons. The protons on the naphthalene ring will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with neighboring protons. The methyl protons of the ester group will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~8.0-8.2 | d | ~8.5 |

| H-3 | ~7.8-8.0 | d | ~8.5 |

| H-4 | ~7.4-7.6 | t | ~7.5 |

| H-5 | ~7.6-7.8 | d | ~8.0 |

| H-6 | ~7.3-7.5 | t | ~7.5 |

| H-7 | ~7.9-8.1 | d | ~8.0 |

| -OCH₃ | ~3.9 | s | - |

Note: These are predicted values and the actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Spectroscopic Investigations for Carbon Framework Elucidation

The ¹³C NMR spectrum of this compound will provide crucial information about the carbon skeleton of the molecule. We expect to observe 12 distinct signals, corresponding to the ten carbon atoms of the naphthalene ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

For the related isomer, 8-bromo-1-naphthoic acid, the reported ¹³C NMR (125.77 MHz, DMSO-d₆) chemical shifts are: δ 119.3, 126.3, 127.6, 128.0, 128.3, 129.4, 131.2, 133.6, 133.9, 135.7, and 171.3 chemicalbook.com.

In the predicted ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is expected to appear at the most downfield position (typically ~165-175 ppm). The carbon atom attached to the bromine (C-8) will also be significantly shifted. The methyl carbon of the ester will resonate at a much higher field (typically ~50-55 ppm).

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~128 |

| C-2 | ~135 |

| C-3 | ~127 |

| C-4 | ~129 |

| C-4a | ~132 |

| C-5 | ~128 |

| C-6 | ~127 |

| C-7 | ~130 |

| C-8 | ~120 |

| C-8a | ~134 |

| C=O | ~167 |

| -OCH₃ | ~52 |

Note: These are predicted values and the actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

While experimental 2D NMR data for this compound is not available, these techniques would be essential for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling network within the molecule. For the naphthalene ring system, cross-peaks would be observed between adjacent protons (e.g., H-1 and H-3, H-3 and H-4, H-5 and H-6, H-6 and H-7), allowing for the sequential assignment of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the naphthalene ring.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations between the methyl protons of the ester group and the carbonyl carbon (²J) and the C-2 carbon of the naphthalene ring (³J) would confirm the position of the ester group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H bonds, the C=O of the ester, the C-O bonds of the ester, and the C-Br bond.

Studies on the related compound, 6-bromo-2-naphthoic acid, have provided insights into the vibrational frequencies of a bromo-substituted naphthoic acid system nih.govnih.govresearchgate.net. Based on this, we can predict the key IR absorption bands for our target molecule.

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| C=O Ester Stretch | 1725-1705 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| C-O Ester Stretch | 1300-1100 | Strong |

| C-Br Stretch | 700-500 | Medium to Strong |

Note: These are predicted values and the actual experimental values may vary.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations of the naphthalene ring. The C=O stretching of the ester group would also be observable, though typically weaker than in the IR spectrum. The C-Br stretch would also give rise to a characteristic Raman signal. Theoretical calculations on 6-bromo-2-naphthoic acid have been used to predict its Raman spectrum, which serves as a useful reference nih.gov.

Predicted Raman Shifts for this compound:

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C=O Ester Stretch | 1725-1705 | Weak |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| C-O Ester Stretch | 1300-1100 | Medium |

| C-Br Stretch | 700-500 | Strong |

Note: These are predicted values and the actual experimental values may vary.

Mass Spectrometry Approaches

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds. In the case of this compound, mass spectrometry provides crucial information regarding its molecular weight, elemental composition, and structural features through the analysis of its mass-to-charge ratio (m/z) and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a molecule. By measuring the m/z value to a high degree of accuracy (typically with an error of less than 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C12H9BrO2. A key characteristic feature in its mass spectrum is the presence of two major isotopic peaks for the molecular ion, resulting from the nearly equal natural abundance of the two stable isotopes of bromine, 79Br (50.69%) and 81Br (49.31%). HRMS can precisely measure the masses of these isotopic ions.

The theoretical exact masses for the molecular ion ([M]•+) and common adducts are calculated based on the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ⁷⁹Br or ⁸¹Br). Comparing the experimentally measured m/z values with these theoretical values allows for the confident confirmation of the compound's elemental formula.

| Ion Formula | Description | Calculated m/z |

|---|---|---|

| [C12H9⁷⁹BrO2]•+ | Molecular Ion (⁷⁹Br) | 263.97859 |

| [C12H9⁸¹BrO2]•+ | Molecular Ion (⁸¹Br) | 265.97654 |

| [C12H10⁷⁹BrO2]+ | Protonated Molecule [M+H]+ (⁷⁹Br) | 264.98642 |

| [C12H10⁸¹BrO2]+ | Protonated Molecule [M+H]+ (⁸¹Br) | 266.98437 |

| [C12H9⁷⁹BrNaO2]+ | Sodiated Molecule [M+Na]+ (⁷⁹Br) | 286.96054 |

| [C12H9⁸¹BrNaO2]+ | Sodiated Molecule [M+Na]+ (⁸¹Br) | 288.95849 |

Fragmentation Pattern Analysis for Molecular Structure Confirmation

Beyond determining the molecular formula, mass spectrometry provides structural insights through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to energy (e.g., through electron ionization), it fragments in a predictable manner, yielding smaller, stable ions. The analysis of these fragment ions helps to confirm the presence of specific functional groups and their arrangement within the molecule.

The fragmentation of methyl esters commonly proceeds via cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, the expected fragmentation pathways include:

Loss of a methoxy radical (•OCH3): This is a characteristic fragmentation of methyl esters, leading to the formation of a stable 8-bromonaphthoyl acylium ion ([M-31]+). This fragment would also exhibit the characteristic isotopic pattern of bromine.

Loss of a bromine atom (•Br): Cleavage of the C-Br bond would result in an ion corresponding to methyl 2-naphthoate (B1225688) ([M-79/81]+).

Decarbonylation: The acylium ion ([M-31]+) can further lose a molecule of carbon monoxide (CO) to form the 8-bromonaphthyl cation ([M-31-28]+).

The presence of the bromine atom is a powerful label, as any fragment containing it will appear as a doublet with a mass difference of two, and with nearly equal intensities. This helps in identifying the bromine-containing fragments and piecing together the structure of the parent molecule. The fragmentation pattern of the unbrominated analogue, methyl 2-naphthoate, serves as a useful reference for the fragmentation of the core naphthalene structure. nist.gov

| Proposed Fragment Ion (m/z) | Corresponding Neutral Loss | Proposed Structure/Formula |

|---|---|---|

| 264 / 266 | - | [C12H9BrO2]•+ (Molecular Ion) |

| 233 / 235 | •OCH3 (31 Da) | [C11H6BrO]+ (Acylium ion) |

| 205 / 207 | •OCH3, CO (59 Da) | [C10H6Br]+ (Bromonaphthyl cation) |

| 185 | •Br (79 / 81 Da) | [C12H9O2]+ (Methyl 2-naphthoate cation) |

| 155 | •Br, •OCH3 (110 / 112 Da) | [C11H6O]+ (Naphthoyl cation) |

| 127 | •Br, •OCH3, CO (138 / 140 Da) | [C10H7]+ (Naphthyl cation) |

Computational Chemistry and Theoretical Investigations of 8 Bromo 2 Naphthoic Acid, Methyl Ester

Electronic Structure Analysis

Electronic structure analysis is fundamental to understanding the behavior of a molecule. It describes the arrangement and energies of electrons, which in turn dictate the molecule's geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A primary application of DFT is the optimization of molecular geometry, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For 8-Bromo-2-naphthoic acid, methyl ester, DFT calculations, likely using a functional such as B3LYP and a basis set like 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles of its most stable conformation. researchgate.net This provides a foundational three-dimensional structure from which other properties can be calculated.

While specific data for the target molecule is unavailable, studies on similar naphthalene (B1677914) derivatives demonstrate the utility of DFT in accurately predicting their geometries. samipubco.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netsamipubco.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive. For this compound, the electron-withdrawing nature of the bromine atom and the ester group would be expected to influence the energies of the frontier orbitals. Studies on substituted naphthalenes have shown that functional groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. researchgate.netrsc.org For instance, the introduction of electron-withdrawing groups tends to lower both the HOMO and LUMO energy levels.

Table 1: Illustrative Frontier Molecular Orbital Data for Naphthalene Derivatives (Note: This table is illustrative and based on general findings for naphthalene derivatives, not specific calculations for this compound.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Naphthalene | -6.13 | -1.38 | 4.75 samipubco.com |

| 2-(dimethylamino)naphthalene | -4.83 | -0.63 | 4.20 rsc.org |

| 6-(propionyl)naphthalene | -5.79 | -1.42 | 4.37 rsc.org |

A Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the ester group, indicating their nucleophilic character. The area around the bromine atom and the hydrogen atoms of the naphthalene ring would exhibit a more positive potential. This analysis is invaluable for predicting how the molecule will interact with other reagents and biological targets.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers associated with these transformations.

The synthesis of this compound likely involves the bromination of a 2-naphthoic acid derivative or the esterification of 8-bromo-2-naphthoic acid. Computational modeling can be used to investigate the mechanisms of these reactions. For example, in an electrophilic aromatic bromination, DFT can be used to model the formation of the sigma complex (arenium ion) intermediate. nih.govresearchgate.net By calculating the energies of possible intermediates, the regioselectivity of the bromination can be predicted.

By calculating the energies of reactants, transition states, intermediates, and products, a complete energetic profile of a reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and its energy determines the activation energy of the reaction. Locating the transition state structure and calculating its energy is a key goal of reaction mechanism studies. nih.gov

For a reaction involving this compound, such as a nucleophilic substitution at the bromine position, computational analysis could reveal the activation energy and predict the reaction rate. These theoretical investigations provide insights that are often difficult to obtain through experimental means alone. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would involve mapping the potential energy surface of the molecule as a function of the rotation around its single bonds. This would identify the most stable conformations and the energy barriers between them. Key dihedral angles for such an analysis would include the rotation of the methoxycarbonyl group relative to the naphthalene ring and any steric interactions involving the bromine atom at the 8-position.

Molecular dynamics (MD) simulations would build upon this by simulating the movement of the atoms over time, providing a dynamic picture of the molecule's behavior in different environments (e.g., in a solvent or in a crystal lattice). These simulations could reveal how the molecule interacts with its surroundings and how its conformation fluctuates under various conditions.

At present, there are no specific published studies found that provide this level of detail for this compound.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Theoretical calculations, often using Density Functional Theory (DFT), are instrumental in predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra can then be compared with experimentally obtained data to validate the computational model and to aid in the interpretation of the experimental results.

For instance, a study on the structures and vibrational frequencies of the related 2-naphthoic acid and 6-bromo-2-naphthoic acid utilized DFT calculations to achieve good agreement between theoretical and experimental vibrational spectra. A similar study on this compound would be invaluable for confirming its structure and understanding the electronic effects of the substituent positions. However, no such dedicated study correlating theoretical and experimental spectroscopic data for this compound has been identified in the current body of scientific literature.

While general computational data exists for related compounds, the specific steric and electronic effects of the bromine atom at the 8-position, in combination with the methyl ester at the 2-position, necessitate a dedicated study to provide accurate and reliable data. The absence of such research highlights a potential area for future investigation in the field of computational chemistry.

Applications of 8 Bromo 2 Naphthoic Acid, Methyl Ester As a Key Synthetic Building Block

Advanced Organic Synthesis of Complex Molecules

The unique bifunctional nature of bromo-2-naphthoic acid methyl esters allows chemists to introduce diverse molecular fragments through sequential and selective reactions. The bromine atom serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds, while the methyl ester can be hydrolyzed, reduced, or converted into other functional groups, providing a gateway to a vast array of complex chemical structures. guidechem.comguidechem.com

Precursors for Therapeutically Relevant Retinoid Derivatives

One of the most significant applications of methyl 6-bromo-2-naphthoate is its role as a key intermediate in the synthesis of Adapalene. guidechem.comnbinno.com Adapalene is a third-generation topical retinoid, a class of compounds related to Vitamin A, used primarily in the treatment of acne. The synthesis involves a crucial cross-coupling step where methyl 6-bromo-2-naphthoate is reacted with an adamantyl-containing partner, followed by saponification of the ester to the final carboxylic acid, to form the Adapalene molecule. guidechem.com This application underscores the compound's importance in constructing medicinally relevant scaffolds.

Building Blocks for G Protein-Coupled Receptor (GPCR) Antagonists and Modulators

G Protein-Coupled Receptors (GPCRs) are a large family of cell surface receptors that are important drug targets. Bromo-2-naphthoic acid derivatives are instrumental in creating molecules that can modulate the activity of these receptors.

P2Y14R Antagonists: The P2Y14 receptor is a GPCR implicated in inflammatory diseases. Current time information in Pasuruan, ID. Potent antagonists for this receptor have been developed based on a 2-naphthoic acid core. Current time information in Pasuruan, ID. While direct synthesis from a specific bromo-ester is not always detailed, the construction of these complex antagonists often relies on coupling reactions, such as the Suzuki reaction, where a bromo-aromatic compound is a standard starting material to build the biaryl scaffold characteristic of these antagonists. Current time information in Pasuruan, ID.

Dopamine (B1211576) D4 Antagonists: Researchers have also designed and synthesized a series of 2-naphthoate (B1225688) esters that act as selective antagonists for the dopamine D4 receptor, another important GPCR target. nih.gov This work highlights the utility of the 2-naphthoate skeleton in developing receptor-selective compounds for potential use in neuropsychiatric disorders. nih.gov

Development of Other Pharmaceutical Intermediates and Lead Compounds

The utility of methyl 6-bromo-2-naphthoate extends beyond the aforementioned areas. It serves as a versatile starting material for a range of other significant pharmaceutical agents. guidechem.comguidechem.com A notable example is its use in the synthesis of Dasabuvir, an antiviral drug used to treat Hepatitis C. guidechem.com The synthesis involves converting methyl 6-bromo-2-naphthoate through several steps into a boronic ester intermediate, which then participates in a Suzuki coupling reaction to form the final drug molecule. guidechem.com Its role as a precursor for various complex organic compounds makes it an indispensable tool in medicinal chemistry. guidechem.comguidechem.com

Role in Agrochemical Research and Development

The application of bromo-2-naphthoic acid derivatives is not limited to medicine. These compounds also serve as important intermediates in the agrochemical sector. google.com

Synthesis of Novel Pesticides and Herbicides

6-Bromo-2-naphthoic acid has been identified as a useful raw material for producing agricultural chemicals. google.com The reactivity of the naphthalene (B1677914) core and its functional groups allows for the creation of diverse structures that can be screened for pesticidal or herbicidal activity. While specific commercial products are not detailed in the available literature, its documented use as a synthetic intermediate confirms its value to research and development in this industry. google.com

Contributions to Materials Science Research

In addition to its role in life sciences, 6-bromo-2-naphthoic acid is finding applications in the field of materials science, particularly in the development of organic electronics and functional materials. guidechem.comnbinno.com

The compound is used in the photovoltaic industry as an intermediate for manufacturing components of new solar cells and organic optoelectronic devices. nbinno.com Its incorporation into these materials can contribute to high photoelectric conversion efficiency and long service life. nbinno.com Furthermore, its structural backbone is utilized in the production of specialized dyes and pigments, where chemical stability and specific photophysical properties are required. guidechem.comnbinno.com The versatility of this chemical building block allows for the creation of tailored molecules for a wide range of material applications. guidechem.com

Table of Compounds

Precursors for Functional Organic Materials (e.g., in polymer chemistry)

The development of functional organic materials, particularly polymers with tailored electronic and photophysical properties, relies on the availability of well-defined monomeric units. The structure of 8-Bromo-2-naphthoic acid, methyl ester, featuring a reactive bromine atom and a modifiable ester group on a rigid naphthalene core, makes it a candidate for incorporation into polymeric structures.

The bromine atom can serve as a key functional handle for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the extension of the π-conjugated system by introducing new aryl, vinyl, or alkynyl groups. This π-system extension is a fundamental strategy in the design of organic semiconductors, light-emitting materials, and photovoltaic materials. The methyl ester group, while less reactive in polymerization itself, can be hydrolyzed to the corresponding carboxylic acid. This acid functionality can then be used for esterification or amidation reactions, enabling the incorporation of the naphthyl unit into polyesters or polyamides.

Table 1: Potential Polymerization Pathways Involving this compound

| Polymerization Strategy | Role of this compound | Resulting Polymer Type | Potential Application |

| Palladium-catalyzed Cross-Coupling | Monomer or Co-monomer | Conjugated Polymers | Organic Electronics |

| Post-polymerization Modification | Pendant Group | Functionalized Polymers | Sensing, Catalysis |

| Conversion to Di-functional Monomer | Precursor to Diamine or Diol | Polyamides, Polyesters | High-Performance Plastics |

Building Blocks for Supramolecular Assemblies and Smart Materials

Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. The rigid and planar structure of the naphthalene core in this compound, makes it an excellent candidate for constructing ordered supramolecular assemblies.

The bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used to control the self-assembly of molecules in the solid state and in solution. The ester group can act as a hydrogen bond acceptor. Furthermore, the aromatic naphthalene rings can engage in π-π stacking interactions, which are crucial for the formation of one-, two-, and three-dimensional supramolecular architectures.

By modifying the molecule, for example, by introducing recognition sites through substitution of the bromine atom, it is possible to create "smart" materials that respond to external stimuli such as light, temperature, or the presence of specific chemical species. These materials could find applications in areas like chemical sensing, drug delivery, and molecular switching.

Table 2: Supramolecular Interactions and Potential Applications

| Intermolecular Interaction | Moiety in this compound | Potential Supramolecular Structure | Potential Application |

| Halogen Bonding | 8-Bromo group | 1D Chains, 2D Networks | Crystal Engineering |

| π-π Stacking | Naphthalene Ring System | Columnar or Lamellar Structures | Organic Conductors |

| Hydrogen Bonding | Methyl Ester (as acceptor) | Co-crystals, Liquid Crystals | Molecular Recognition |

Future Research Perspectives and Methodological Advancements for 8 Bromo 2 Naphthoic Acid, Methyl Ester

Development of More Efficient and Sustainable Synthetic Routes

Traditional methods for the synthesis of substituted naphthalenes often rely on multi-step sequences that may involve harsh conditions or the use of expensive and hazardous reagents. nih.gov The future of synthesizing 8-bromo-2-naphthoic acid, methyl ester will prioritize greener and more atom-economical approaches.

Key Research Directions:

C-H Bond Functionalization: A major thrust in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov Future routes to this compound could bypass traditional halogenation and carboxylation steps by employing regioselective C-H activation. Research into transition-metal catalysis (e.g., using palladium, rhodium, or iridium) or metal-free methods will be crucial to selectively introduce the bromo and methyl ester functionalities onto the naphthalene (B1677914) core, potentially starting from a more basic naphthalene feedstock. mpg.dechemistryviews.org This approach drastically reduces pre-functionalization steps, saving time and resources.

Sustainable Catalysis: The development of catalysts based on earth-abundant metals or even metal-free catalysts (organocatalysts) is a key aspect of green chemistry. arabjchem.orgresearchgate.net For instance, metal-free borylative cyclization methods are emerging for the synthesis of polysubstituted naphthalenes, which can then be further functionalized. bohrium.comtcsedsystem.eduresearchgate.net Applying such a strategy could provide a sustainable pathway to borylated naphthalene precursors that are readily converted to the desired bromo-ester.

Domino and One-Pot Reactions: Combining multiple reaction steps into a single, seamless operation (a "domino" or "one-pot" reaction) improves efficiency and reduces solvent waste. Future synthetic strategies could involve designing a cascade sequence, for example, a Diels-Alder cycloaddition followed by an in-situ aromatization and functionalization, to construct the 8-bromo-2-naphthoate system from simpler acyclic precursors. acs.org

Exploration of Unconventional Reactivity Pathways and Activation Methods

The bromine atom on the naphthalene ring is a versatile handle for a multitude of chemical transformations. Future research will move beyond classical cross-coupling reactions to explore novel ways of activating the C-Br bond and the aromatic system itself, opening up new synthetic possibilities.

Key Research Directions:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive radical intermediates under exceptionally mild conditions. nih.gov The C-Br bond of this compound is an ideal trigger for photocatalytic cycles. This could enable novel coupling reactions, such as Giese-type additions to alkenes or direct C-H arylations, that are difficult to achieve with traditional thermal methods. nih.gov Furthermore, photocatalysis can be used for the dearomatization of naphthalenes, providing access to complex three-dimensional structures from a flat aromatic starting material. nih.gov

Electrochemistry: Electrochemical synthesis offers a reagent-free method for oxidation and reduction, relying on electricity as a "green" oxidant or reductant. The electrochemical activation of the aryl bromide can generate aryl radicals or organometallic intermediates for subsequent coupling reactions. nih.govresearchgate.net This approach avoids the use of stoichiometric metallic reductants or oxidants, minimizing waste.

Novel Activation Mechanisms: Research into the photoexcitation of nickel-aryl complexes has shown promise for new types of transformations of aryl halides. nih.gov Applying such methods to this compound could unlock unprecedented reactivity, allowing for the introduction of functional groups that are incompatible with conventional palladium-catalyzed cross-coupling conditions.

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from traditional batch synthesis to continuous flow and automated processes offers significant advantages in terms of safety, reproducibility, scalability, and speed of discovery.

Key Research Directions:

Continuous Flow Synthesis: Performing the synthesis of this compound and its derivatives in a continuous flow reactor can improve heat and mass transfer, allow for safer handling of hazardous intermediates, and enable precise control over reaction parameters. acs.org This technology is particularly well-suited for photochemical and electrochemical reactions, where light penetration and electrode surface area are critical. unica.it The ability to operate at high temperatures and pressures in a closed loop also facilitates reactions with volatile reagents. vapourtec.com

Automated Library Synthesis: By coupling flow reactors with automated liquid handlers and purification systems, it will be possible to rapidly generate libraries of derivatives based on the this compound scaffold. vapourtec.comlabmanager.com This high-throughput experimentation (HTE) approach is invaluable for medicinal chemistry, as it allows for the parallel synthesis and screening of hundreds of compounds to accelerate the identification of drug candidates. acs.org

Machine Learning and Reaction Optimization: The integration of automated synthesis platforms with machine learning algorithms can accelerate the optimization of reaction conditions. By systematically varying parameters like temperature, residence time, and catalyst loading and feeding the results back into the algorithm, the optimal conditions for synthesizing or functionalizing this compound can be identified far more rapidly than through manual experimentation.

Advanced Applications in Chemical Biology and Advanced Medicinal Chemistry Design

The naphthalene scaffold is a privileged structure in medicinal chemistry and a versatile platform for the development of chemical tools to study biological systems. lifechemicals.comijpsjournal.comresearchgate.net The specific substitution pattern of this compound makes it a valuable building block for sophisticated molecular design.

Key Research Directions:

Fluorescent Probes and Sensors: Naphthalene derivatives are well-known for their fluorescent properties. researchgate.net The this compound core can be elaborated into fluorescent probes designed to detect specific analytes (e.g., metal ions, reactive oxygen species, or enzymes) in biological systems. nih.gov The bromine atom serves as a convenient point for introducing quenching or analyte-responsive groups, while the ester can be modified to tune solubility and cellular localization.

Bioactive Compound Synthesis: The naphthalene core is present in numerous approved drugs and bioactive natural products. lifechemicals.comnih.gov this compound is a key starting material for creating analogues of these compounds or for generating entirely new chemical entities. Its defined structure allows for precise, structure-based drug design, where modifications can be systematically made to optimize binding to a biological target, such as an enzyme or receptor. nih.gov

Covalent Inhibitors and Chemical Probes: The reactivity of the aryl bromide can be harnessed to design covalent inhibitors. While less common than other electrophiles, aryl halides can participate in reactions with nucleophilic residues on proteins under certain conditions. More broadly, the bromide provides a key vector for introducing other functionalities through cross-coupling, enabling the synthesis of complex probes for studying protein function and identifying new drug targets. biointerfaceresearch.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.